5-fluoro PB-22 5-hydroxyquinoline isomer

Forensic Toxicology LC-MS/MS Regioisomer Differentiation

5-fluoro PB-22 5-hydroxyquinoline isomer (CAS 2365471-33-4) is a synthetic cannabinoid and a regioisomer of the scheduled compound 5F-PB-22 (5-fluoro-PB-22, 8-hydroxyquinoline isomer). It differs from the parent compound by the attachment of the ester linkage at the 5-position rather than the 8-position of the quinoline ring system.

Molecular Formula C23H21FN2O2
Molecular Weight 376.4
Cat. No. B1162239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro PB-22 5-hydroxyquinoline isomer
Synonymsquinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Molecular FormulaC23H21FN2O2
Molecular Weight376.4
Structural Identifiers
SMILESO=C(OC1=CC=CC2=C1C=CC=N2)C3=CN(CCCCCF)C4=C3C=CC=C4
InChIInChI=1S/C23H21FN2O2/c24-13-4-1-5-15-26-16-19(17-8-2-3-11-21(17)26)23(27)28-22-12-6-10-20-18(22)9-7-14-25-20/h2-3,6-12,14,16H,1,4-5,13,15H2
InChIKeyDBBSWUCEVLGAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro PB-22 5-Hydroxyquinoline Isomer (CAS 2365471-33-4): A Critical Forensic Reference Standard for Distinguishing Regioisomeric Synthetic Cannabinoids


5-fluoro PB-22 5-hydroxyquinoline isomer (CAS 2365471-33-4) is a synthetic cannabinoid and a regioisomer of the scheduled compound 5F-PB-22 (5-fluoro-PB-22, 8-hydroxyquinoline isomer) . It differs from the parent compound by the attachment of the ester linkage at the 5-position rather than the 8-position of the quinoline ring system . The compound has a molecular formula of C23H21FN2O2 and a molecular weight of 376.4 g/mol [1]. As a member of the indole-3-carboxylate class, it is utilized primarily as an analytical reference standard in forensic and toxicological research to differentiate between closely related synthetic cannabinoid isomers [2].

Why Generic Substitution Fails: The Critical Need for 5-Fluoro PB-22 5-Hydroxyquinoline Isomer as a Differentiated Reference Standard


Within forensic toxicology and drug chemistry, the substitution of 5-fluoro PB-22 5-hydroxyquinoline isomer with the parent compound 5F-PB-22 or other regioisomers is not scientifically valid due to significant differences in analytical behavior and regulatory status. While these isomers share identical molecular formulas and similar mass spectra, they exhibit distinct chromatographic retention properties and mass spectrometric fragmentation patterns that are essential for unambiguous identification in seized materials [1]. Furthermore, because many jurisdictions control only specific scheduled isomers, the misidentification of a non-controlled isomer as a controlled substance has profound legal implications [1]. The evidence below demonstrates that this isomer is not interchangeable with its analogs and must be specifically procured for accurate method development, validation, and routine casework analysis.

5-Fluoro PB-22 5-Hydroxyquinoline Isomer: Quantifiable Differentiation Evidence Against Key Comparators


MS/MS Product Ion Intensity Ratio Differentiation from 5F-PB-22 (8-Hydroxyquinoline Isomer)

When analyzed by LC-ESI-MS/MS at a collision energy of 10 V, 5-fluoro PB-22 5-hydroxyquinoline isomer (5Q isomer) exhibits a distinct product ion intensity ratio pattern compared to 5F-PB-22 (8Q isomer). The 5Q isomer produces a relative intensity of 2.8% for the m/z 232 fragment ion versus 57.2% for 5F-PB-22, providing a 20.4-fold difference in the diagnostic fragment ion abundance [1]. At a collision energy of 20 V, the intensity ratio difference is 3.5-fold (28.7% vs. 100% relative intensity for the m/z 232 ion) [1]. This quantitative difference in MS/MS fragmentation enables unambiguous differentiation of these two regioisomers in complex forensic samples.

Forensic Toxicology LC-MS/MS Regioisomer Differentiation Synthetic Cannabinoids

Chromatographic Separation: LC Resolution Versus GC Co-Elution with 5F-PB-22

Gas chromatography (GC) fails to separate 5-fluoro PB-22 5-hydroxyquinoline isomer from 5F-PB-22, as they co-elute as a single, symmetric peak [1]. In contrast, liquid chromatography (LC) using an ODS (octadecylsilyl) adsorbent achieves complete baseline resolution of these two isomers [1]. This differential chromatographic behavior is critical for forensic method development: laboratories relying solely on GC-MS for routine screening are at risk of misidentifying this isomer as the scheduled 5F-PB-22, leading to potential false-positive legal findings.

Analytical Chemistry Chromatography GC-MS LC-MS Isomer Separation

Regulatory Differentiation: Scheduled 5F-PB-22 vs. Non-Scheduled 5-Hydroxyquinoline Isomer

5F-PB-22 (8-hydroxyquinoline isomer) is explicitly scheduled as a controlled substance in multiple jurisdictions, including Schedule I in the United States and as a Narcotic under Japan's Narcotics and Psychotropics Control Law [1]. However, its regioisomers, including the 5-hydroxyquinoline isomer, are often not explicitly listed under the same generic or specific scheduling definitions, creating a legal distinction between the two compounds [2]. This regulatory disparity means that the identification of the specific isomer is paramount; misreporting the 5-hydroxyquinoline isomer as 5F-PB-22 could result in erroneous legal actions.

Forensic Law Drug Scheduling Synthetic Cannabinoid Regulation Controlled Substances

Class-Level CB1 Receptor Potency: Contextualizing 5F-PB-22 Family Activity Against JWH-018

While direct binding data for the 5-hydroxyquinoline isomer are not available, its close structural analog 5F-PB-22 (8-hydroxyquinoline isomer) demonstrates high potency at the CB1 receptor, with a reported Ki of 0.13 nM and an EC50 of 3.7 nM in GTPγS functional assays [1]. This is 26-fold higher affinity and 5.5-fold greater potency than the prototypical synthetic cannabinoid JWH-018 (Ki = 3.38 nM, EC50 = 20.2 nM) [1]. Based on class-level structure-activity relationships (SAR), regioisomeric variation in the quinoline ester attachment position is expected to modulate, but not eliminate, high CB1 agonism. Procurement of the 5-hydroxyquinoline isomer enables direct investigation of how the shift from the 8- to the 5-position alters receptor pharmacology.

Cannabinoid Pharmacology CB1 Receptor Synthetic Cannabinoid Potency In Vitro Binding

Metabolite Profile Differentiation: Ester Hydrolysis Pathway Implications for Urinary Biomarker Development

The primary metabolic pathway for 5F-PB-22 (8-hydroxyquinoline isomer) is ester hydrolysis, yielding 5'-fluoropentylindole-3-carboxylic acid as a major urinary biomarker [1]. While the ester hydrolysis pathway is conserved, the positional isomerism of the 5-hydroxyquinoline isomer may influence the rate of hydrolysis and the generation of secondary oxidative metabolites, such as hydroxylation on the quinoline ring at different positions. The 5-hydroxyquinoline isomer is therefore an essential reference standard for developing and validating targeted LC-HRMS methods that must distinguish between the metabolites of 5F-PB-22 and its regioisomers in urine drug testing programs [2].

Toxicology Drug Metabolism LC-HRMS Urinary Biomarkers Synthetic Cannabinoids

High-Value Application Scenarios for 5-Fluoro PB-22 5-Hydroxyquinoline Isomer Reference Standard


Forensic Toxicology Method Development and Validation for LC-MS/MS Isomer Differentiation

Forensic toxicology laboratories can utilize the 5-fluoro PB-22 5-hydroxyquinoline isomer reference standard to develop and validate robust LC-MS/MS methods capable of unequivocally differentiating this compound from the scheduled 5F-PB-22 in seized drug materials or biological specimens. The distinct MS/MS product ion intensity ratio (e.g., 2.8% vs. 57.2% for m/z 232 at 10 V CE) provides a quantitative marker for isomer identification [1]. Validation of LC separation conditions using this standard ensures that methods meet the rigorous specificity requirements mandated by accrediting bodies like ISO/IEC 17025.

Regulatory Compliance and Legal Casework Support

In jurisdictions where only specific isomers of synthetic cannabinoids are controlled, this reference standard is indispensable for definitive structural confirmation. Its use in forensic analysis prevents the misidentification of this non-scheduled isomer as the controlled 5F-PB-22, thereby ensuring accurate reporting for legal proceedings [1]. This is critical for maintaining the integrity of the criminal justice system and avoiding wrongful convictions based on ambiguous analytical data.

Structure-Activity Relationship (SAR) and Pharmacological Research

Researchers investigating the pharmacological consequences of regioisomerism within the indole-3-carboxylate class of synthetic cannabinoids require the 5-hydroxyquinoline isomer to systematically assess how moving the ester linkage from the 8- to the 5-position of the quinoline ring alters CB1/CB2 receptor binding affinity and functional activity [1]. While class-level data suggest high potency, direct comparative studies using this isomer will quantify the precise impact on receptor pharmacology and aid in the prediction of in vivo effects of emerging designer drugs.

Reference Material for GC-MS Spectral Libraries and Chromatographic Method Troubleshooting

Although the 5-hydroxyquinoline isomer co-elutes with 5F-PB-22 on standard GC methods, its inclusion in forensic reference libraries (e.g., GC-MS, FTIR, Raman) provides analysts with the authentic spectral data needed to recognize potential misidentifications [1]. Furthermore, the standard is essential for troubleshooting LC methods to verify that the required baseline resolution from 5F-PB-22 is achieved under specific chromatographic conditions [2].

Technical Documentation Hub

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